molecular formula C10H14N2O2 B8133149 Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate

Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate

Cat. No.: B8133149
M. Wt: 194.23 g/mol
InChI Key: YIDCXWARXKWUME-UHFFFAOYSA-N
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Description

Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclobutyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring. The carboxylate group is introduced through esterification with ethyl chloroformate under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:

The uniqueness of this compound lies in the presence of the cyclobutyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-6-11-12-9(8)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDCXWARXKWUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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